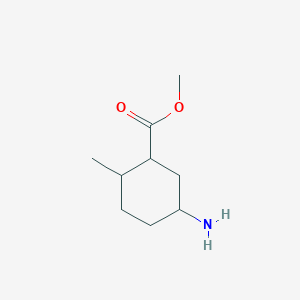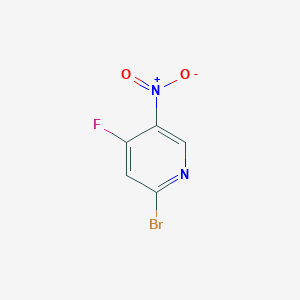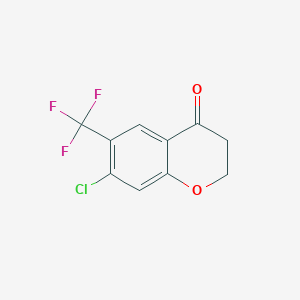![molecular formula C12H12O2 B13029894 Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 30493-96-0](/img/structure/B13029894.png)
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a unique organic compound characterized by its bicyclic structure. The compound has a molecular formula of C₁₂H₁₂O₂ and a molecular weight of 188.23 g/mol . The bicyclo[1.1.0]butane core is known for its inherent strain, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-oxocyclobutane-1-carboxylic acid with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at 0°C . The reaction mixture is stirred for 24 hours, followed by the addition of methyl iodide to form the desired ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 3-phenylbicyclo[1.1.0]butane-1-carboxylic acid.
Reduction: Methyl 3-phenylbicyclo[1.1.0]butane-1-methanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s strained bicyclic structure allows it to undergo ring-opening reactions, releasing strain energy and forming reactive intermediates. These intermediates can interact with various biological targets, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural feature imparts distinct reactivity and properties compared to other bicyclo[1.1.0]butane derivatives. Its ability to undergo selective functionalization and ring-opening reactions makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
30493-96-0 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
InChI |
InChI=1S/C12H12O2/c1-14-10(13)12-7-11(12,8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
ZKBDVTAODHCHTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC1(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B13029822.png)
![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)


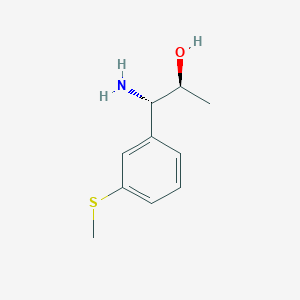
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)


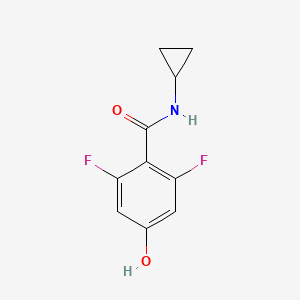
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
